5-Amino-1-propylindolin-2-one
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Overview
Description
5-Amino-1-propylindolin-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-propylindolin-2-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach includes the Heck alkylation of an intermediate ketone enolate, followed by transformation of a ketone carbonyl into an epoxide and conversion of the epoxide into an allylic alcohol .
Industrial Production Methods
Industrial production of indole derivatives often involves catalytic methods, including transition-metal catalysis. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-propylindolin-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens) . The conditions for these reactions vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield the corresponding amines .
Scientific Research Applications
5-Amino-1-propylindolin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-1-propylindolin-2-one involves its interaction with specific molecular targets and pathways. For example, indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 5-Amino-1-propylindolin-2-one include:
- 5-Chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
- 5-Chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide
Uniqueness
What sets this compound apart from these similar compounds is its unique structure and the specific functional groups it contains.
Properties
Molecular Formula |
C11H14N2O |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-amino-1-propyl-3H-indol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-5-13-10-4-3-9(12)6-8(10)7-11(13)14/h3-4,6H,2,5,7,12H2,1H3 |
InChI Key |
SQIKESJLVIWWLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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